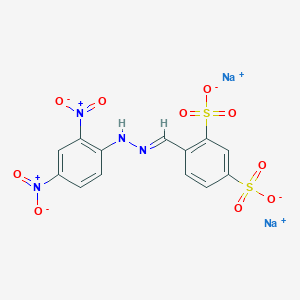
2,4-Disulfobenzaldehyde-2',4'-dinitrophenylhydrazone Disodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt is a chemical compound with the molecular formula C13H8N4Na2O10S2 and a molecular weight of 490.33 g/mol . This compound is used in various scientific research applications, particularly in the synthesis of disulfonated tetrazolium salts and assays for lactate dehydrogenase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt typically involves the reaction of 2,4-disulfobenzaldehyde with 2’,4’-dinitrophenylhydrazine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for large-scale production. The final product is purified using techniques such as crystallization or chromatography to ensure it meets the required specifications for research and industrial applications .
化学反应分析
Types of Reactions
2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonated derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted benzaldehyde derivatives .
科学研究应用
2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt is widely used in scientific research, including:
作用机制
The mechanism of action of 2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and target .
相似化合物的比较
Similar Compounds
- 2,4-Disulfobenzaldehyde-4’-nitrophenylhydrazine Disodium Salt
- 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt
Uniqueness
2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in enzyme assays and industrial processes make it a valuable compound in scientific research and industry .
属性
IUPAC Name |
disodium;4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O10S2.2Na/c18-16(19)9-2-4-11(12(5-9)17(20)21)15-14-7-8-1-3-10(28(22,23)24)6-13(8)29(25,26)27;;/h1-7,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/b14-7+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBGXZPLBAHPIL-MOEKMLTRSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4Na2O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
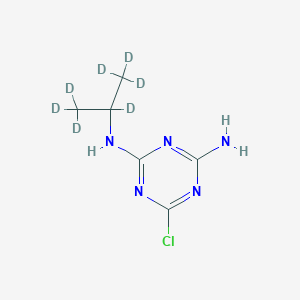

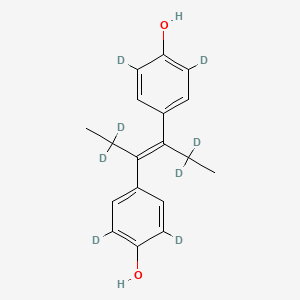

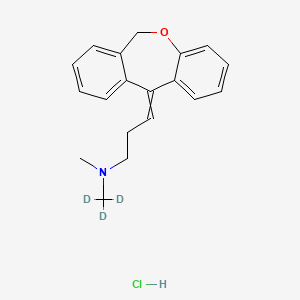
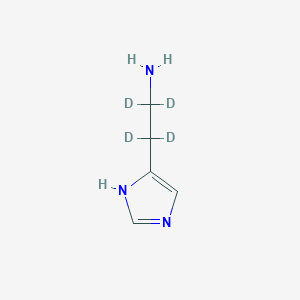


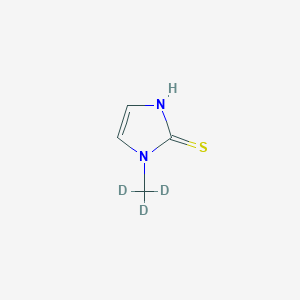
![(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140478.png)
![Ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1140481.png)

